molecular formula C8H17NO B1590519 2-(4-Methylpiperidin-1-yl)ethanol CAS No. 39123-23-4

2-(4-Methylpiperidin-1-yl)ethanol

Cat. No.: B1590519
CAS No.: 39123-23-4
M. Wt: 143.23 g/mol
InChI Key: DZWJRQPMTHONRZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJRQPMTHONRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505146
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-23-4
Record name 4-Methyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39123-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Piperidine Containing Architectures in Modern Science

The piperidine (B6355638) scaffold is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. Its prevalence stems from a combination of favorable physicochemical properties and the ability to adopt well-defined three-dimensional conformations, which are crucial for specific interactions with biological targets. The introduction of a piperidine ring into a molecule can modulate its lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Piperidine derivatives have demonstrated a broad spectrum of biological activities, finding application as central nervous system (CNS) agents, anticancer therapeutics, antihistamines, and cardiovascular drugs. The inherent structural features of the piperidine ring, such as its chair-like conformation and the potential for stereoisomerism, provide a rich chemical space for the development of highly selective and potent bioactive molecules.

2 4 Methylpiperidin 1 Yl Ethanol: a Key Synthon for Advanced Molecular Design

At the heart of many complex piperidine-containing molecules lies a versatile building block: 2-(4-Methylpiperidin-1-yl)ethanol. This compound, with its characteristic 4-methyl-substituted piperidine (B6355638) ring and a primary alcohol functional group, serves as a crucial synthon in organic synthesis. Its utility is rooted in the presence of two key reactive sites: the nucleophilic tertiary amine and the hydroxyl group.

The tertiary amine allows for N-alkylation, N-acylation, and the formation of quaternary ammonium (B1175870) salts, providing a straightforward handle for introducing the piperidine moiety into a larger molecular framework. Simultaneously, the hydroxyl group can be readily transformed into a variety of other functional groups through esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic substitution reactions. This dual functionality makes this compound a highly adaptable precursor for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
CAS Number 39123-23-4
Appearance Liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Data sourced from publicly available chemical databases. bldpharm.com

Current Research Frontiers and Unaddressed Questions

While the synthetic utility of 2-(4-Methylpiperidin-1-yl)ethanol is well-established, dedicated research focusing solely on this compound and its direct derivatives remains somewhat limited in the public domain. The majority of published studies feature more complex molecules that incorporate a similar 4-substituted piperidine (B6355638) ethanol (B145695) motif as part of a larger, more intricate structure.

A significant area of ongoing investigation for related piperidine derivatives lies in the development of novel agents for CNS disorders. For instance, derivatives of 2-(piperazin-1-yl)ethanol have been explored as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govresearchgate.net Furthermore, the synthesis of novel antipsychotic agents often incorporates piperidine-based scaffolds, targeting dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com

The exploration of this compound derivatives as modulators of other biological targets, such as sigma receptors or as cholinesterase inhibitors, represents a promising, yet largely unexplored, research avenue. The development of efficient and stereoselective catalytic methods for the functionalization of the piperidine ring and the ethanol side chain of this compound also presents an open area for synthetic methodology research.

Scope of Academic Inquiry and Future Research Trajectories

Established Synthetic Pathways to the Core Piperidine (B6355638) Skeleton

The construction of the this compound framework relies on fundamental organic reactions that are both robust and scalable.

N-Alkylation Strategies Involving 4-Methylpiperidine (B120128) as a Building Block

A primary and straightforward method for synthesizing this compound is through the N-alkylation of 4-methylpiperidine. This nucleophilic substitution reaction involves the nitrogen atom of the piperidine ring attacking an electrophilic two-carbon unit. A common approach is the reaction of 4-methylpiperidine with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) and often requires heating to facilitate the substitution.

Another viable, though less commonly reported for this specific compound, is the ring-opening of ethylene (B1197577) oxide by 4-methylpiperidine. This reaction is generally catalyzed by a strong base to promote the nucleophilic attack of the piperidine nitrogen on the strained epoxide ring. Careful temperature control is necessary to prevent unwanted polymerization or side reactions.

Reduction-Based Approaches for the Introduction of the Ethanol (B145695) Moiety

An alternative strategy to introduce the ethanol moiety involves the reduction of a suitable precursor. For instance, N-acylated piperidines can be reduced to their corresponding N-alkylated derivatives. A relevant example is the reduction of an N-acetyl group on the piperidine nitrogen.

More complex reduction-based approaches can also be employed to construct the piperidine ring itself, which can then be further functionalized. For example, substituted pyridines can be hydrogenated to form the corresponding piperidines. nih.gov This hydrogenation can be achieved using various metal catalysts, such as rhodium or palladium, often under pressure and elevated temperatures. nih.govgoogle.com Modern methods have also explored the use of non-metal alternatives like borenium ions and hydrosilanes for the diastereoselective reduction of substituted pyridines. nih.gov

Asymmetric Synthesis and Stereochemical Control for Enantiopure Analogues

The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to control its stereochemistry is crucial for developing enantiomerically pure drug candidates. nih.govnih.gov While the synthesis of racemic this compound is relatively straightforward, achieving stereochemical control presents a greater challenge.

Several asymmetric strategies have been developed for the synthesis of substituted piperidines, which could be adapted to produce enantiopure analogues of this compound. These methods often rely on chiral auxiliaries, chiral catalysts, or biocatalytic approaches. nih.govresearchgate.net For instance, gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which can be chemoselectively reduced to afford piperidin-4-ones. nih.gov These can then be further reduced to the corresponding alcohols with excellent diastereoselectivity. nih.gov

Another approach involves the stereoselective reduction of imines or enamines. researchgate.net Multi-enzymatic and chemo-enzymatic methods have been reported for the preparation of piperidines with multiple stereocenters from achiral precursors in a highly enantioselective manner. researchgate.net Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another powerful tool to access enantioenriched 3-substituted piperidines. acs.org

Table 1: Comparison of Asymmetric Synthesis Strategies for Piperidine Derivatives

StrategyKey FeaturesAdvantagesPotential Challenges
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Well-established, often high diastereoselectivity.Requires additional steps for attachment and removal of the auxiliary.
Chiral Catalyst A small amount of a chiral catalyst is used to generate a chiral product from a prochiral substrate.Atom-economical, can be highly enantioselective.Catalyst development can be challenging and expensive.
Biocatalysis Enzymes are used to catalyze stereoselective transformations.High enantioselectivity and mild reaction conditions.Substrate scope can be limited, enzyme stability can be an issue.
Chiral Pool Synthesis Utilizes readily available enantiopure starting materials from nature.Access to enantiopure building blocks.Limited to the available chiral starting materials.

Advanced Derivatization Strategies for Enhancing Molecular Complexity and Functionality

Once the core this compound structure is obtained, it can be further modified to enhance its molecular complexity and functionality. The presence of both a hydroxyl group and a tertiary amine provides two reactive sites for derivatization.

Esterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification reactions with carboxylic acids or their derivatives to form a wide range of esters. medcraveonline.com This transformation can be catalyzed by acids or enzymes. medcraveonline.com Esterification can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and bioavailability. For example, the synthesis of 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP) involves an esterification step. nih.gov

Modifications at the Piperidine Nitrogen through N-Alkylation and N-Substitution

The tertiary amine of the piperidine ring can be further functionalized through N-alkylation or other N-substitution reactions. While direct N-alkylation of a tertiary amine is not possible, quaternization of the nitrogen can occur. However, if a secondary piperidine precursor is used, the nitrogen can be alkylated or acylated. For instance, reductive amination is a common method to introduce substituents onto the piperidine nitrogen. nih.gov This involves the reaction of a secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Functionalization of Peripheral Moieties within Complex this compound-Derived Architectures

The chemical architecture of this compound offers two primary sites for peripheral functionalization: the hydroxyl group of the ethanol side chain and the tertiary amine nitrogen within the piperidine ring. These reactive centers allow for the strategic modification of complex molecules derived from this scaffold, enabling the fine-tuning of physicochemical properties and the exploration of structure-activity relationships.

Functionalization of the Hydroxyl Group: The primary alcohol moiety is a versatile handle for introducing a wide array of functional groups through several key transformations:

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid (for Fischer esterification) or occurs in the presence of a base when using more reactive acylating agents. While specific examples starting with this compound are not prevalent in widely indexed literature, the synthesis of analogous structures, such as cyclopropane (B1198618) carboxylate esters of similar piperidine alcohols, has been documented in the development of selective sigma receptor ligands. nih.gov This common transformation allows for the introduction of diverse acyl groups, thereby modifying the lipophilicity and steric profile of the parent molecule.

Etherification: Formation of an ether linkage is another common strategy. This can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This method allows for the attachment of various alkyl or aryl chains. The synthesis of complex pharmaceutical agents containing 1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl moieties demonstrates the utility of such ether linkages in advanced molecular architectures. google.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents would yield the corresponding aldehyde, while stronger conditions would produce 2-(4-methylpiperidin-1-yl)acetic acid. This carboxylic acid derivative then serves as a new branching point for further functionalization, such as amide bond formation, as demonstrated in the synthesis of complex pyridinoylpiperidine compounds from the related 1-methylpiperidine-4-carboxylic acid. google.com

Functionalization of the Piperidine Ring: The piperidine moiety itself provides opportunities for structural modification:

N-Quaternization: The tertiary amine of the piperidine ring is nucleophilic and can react with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, reaction with methyl iodide would yield 1-methyl-1-(2-hydroxyethyl)-4-methylpiperidin-1-ium iodide. googleapis.com This transformation introduces a permanent positive charge, which can significantly alter the compound's solubility, membrane permeability, and biological interactions.

Ring Oxidation: More complex transformations can involve the oxidation of the piperidine ring itself. For example, oxidation with reagents like mercury(II)-EDTA can lead to the formation of lactams through dehydrogenation, introducing a carbonyl group into the heterocyclic ring and creating new stereocenters.

The following table summarizes these potential functionalization strategies.

Reaction TypeFunctional Group TargetedTypical ReagentsProduct ClassPotential Application
EsterificationHydroxyl (-OH)Carboxylic Acid + Acid Catalyst; Acyl Halide + BaseEstersProdrug design, modification of lipophilicity
EtherificationHydroxyl (-OH)Alkyl Halide + Strong Base (e.g., NaH)EthersIntroduction of alkyl/aryl side chains
OxidationHydroxyl (-OH)PCC, DMP (to Aldehyde); KMnO₄, CrO₃ (to Carboxylic Acid)Aldehydes, Carboxylic AcidsCreation of new synthetic handles for amidation, etc.
N-QuaternizationPiperidine Nitrogen (N)Alkyl Halides (e.g., Methyl Iodide)Quaternary Ammonium SaltsModulating solubility and biological target affinity

Green Chemistry Principles and Sustainable Synthetic Approaches in the Preparation of this compound Analogues

The synthesis of piperidine-containing molecules, including analogues of this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. Key strategies include the use of biocatalysis, energy-efficient methodologies, and the reduction of hazardous waste.

Biocatalysis and Organocatalysis: A significant advancement in the sustainable synthesis of piperidine derivatives is the use of enzymes and small organic molecules as catalysts, which operate under mild conditions and often exhibit high stereoselectivity.

Biocatalytic Cascades: Hybrid bio-organocatalytic cascades have been developed for the synthesis of 2-substituted piperidines. nih.gov These processes can employ transaminases to generate a key imine intermediate, which then undergoes an organocatalyzed Mannich reaction, providing a highly efficient route to chiral piperidine alkaloids. nih.gov

Enzymatic C-H Functionalization: Modern approaches utilize enzymes for the direct functionalization of C-H bonds, a process that avoids the need for pre-functionalized substrates and reduces synthetic steps. This has been applied to the synthesis of complex piperidine frameworks.

Organocatalysis: Chiral phosphoric acids have been used as organocatalysts in the asymmetric synthesis of highly substituted piperidine-2-carboxylates, demonstrating a metal-free approach to creating complex chiral structures. rsc.org

Energy Efficiency and Alternative Reaction Conditions:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side-product formation compared to conventional heating. mdpi.com This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds, such as quinoline (B57606) thiosemicarbazones and s-triazinyl piperidines. nih.govnih.gov The efficiency of microwave-assisted synthesis makes it a cornerstone of green chemistry for preparing libraries of functionalized piperidine analogues. researchgate.net

Use of Safer Solvents and Reagents:

Aqueous Media: Performing reactions in water is a primary goal of green chemistry. Catalyst-free, three-component condensation reactions in water under reflux have been developed for the synthesis of certain piperidine-based structures, eliminating the need for volatile organic solvents.

Photoredox Catalysis: The use of light as a "reagent" in photoredox catalysis provides a sustainable method for C-H functionalization. Iridium-based photoredox catalysts can be used to generate α-aminyl radicals from piperazine (B1678402) derivatives, enabling their arylation under mild, environmentally benign conditions. mdpi.com This approach offers an alternative to traditional cross-coupling methods that often require harsh conditions and stoichiometric metal reagents. mdpi.com

The application of these green principles significantly improves the sustainability profile for the synthesis of this compound analogues.

Green Chemistry PrincipleSynthetic ApproachExample Reaction TypeSustainability BenefitReference
CatalysisBiocatalysis / OrganocatalysisAsymmetric synthesis of piperidines using transaminases or chiral acidsHigh selectivity, mild conditions, reduced metal waste nih.govrsc.org
Design for Energy EfficiencyMicrowave-Assisted SynthesisCondensation reactions to form piperidine-substituted heterocyclesReduced reaction times, lower energy consumption, often higher yields mdpi.comnih.govnih.gov
Safer Solvents & AuxiliariesAqueous SynthesisMulti-component reactions in waterEliminates volatile organic solvents (VOCs), reduces toxicity
Use of Renewable Feedstocks / Benign ReagentsPhotoredox CatalysisC-H functionalization of piperazine/piperidine ringsUses light as a reagent, mild conditions, avoids harsh oxidants/reductants mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The protons on the carbons adjacent to the nitrogen (H-2 and H-6) and the N-CH₂ of the ethanol group are shifted downfield due to the deshielding effect of the nitrogen atom. The signal for the hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The protons of the 4-methylpiperidine moiety show characteristic shifts similar to the parent 4-methylpiperidine structure. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-OH Variable (e.g., 1.0-5.0) Broad Singlet Position and shape are dependent on solvent, temperature, and concentration.
-CH₂-OH (Ethanol) ~3.6 Triplet Coupled to the adjacent N-CH₂- group.
N-CH₂- (Ethanol) ~2.5 Triplet Coupled to the adjacent -CH₂-OH group. Shifted downfield by nitrogen.
H-2, H-6 (axial & equatorial) ~2.0 - 3.0 Multiplets Protons on the carbons adjacent to the nitrogen in the piperidine ring.
H-3, H-5 (axial & equatorial) ~1.6 - 1.8 Multiplets Piperidine ring protons.
H-4 ~1.2 - 1.5 Multiplet Piperidine ring proton at the site of the methyl substituent.

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. The chemical shifts in the ¹³C NMR spectrum of this compound are primarily influenced by the electronegativity of attached atoms and hybridization.

The carbons bonded to the electronegative oxygen and nitrogen atoms (C-7, C-8, C-2, and C-6) are expected to appear at lower field (higher ppm values). libretexts.org The presence of eight distinct signals would confirm the proposed molecular structure. The chemical shifts for the piperidine ring carbons are influenced by the methyl substituent and the N-ethanol group. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-8 (-CH₂-OH) ~59-62
C-7 (N-CH₂-) ~58-60
C-2, C-6 (Piperidine) ~54-56
C-4 (Piperidine) ~34-36
C-3, C-5 (Piperidine) ~30-32

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

While 1D NMR spectra provide foundational data, 2D-NMR techniques are crucial for confirming the complex structural assembly by revealing through-bond and through-space correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.org For this compound, COSY would show correlations between the N-CH₂ protons and the OH-CH₂ protons of the ethanol side chain. Within the piperidine ring, it would reveal the connectivity pathway, for instance, between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. wikipedia.org It is invaluable for definitively assigning each carbon signal by linking it to its known proton signal. For example, the proton signal assigned to the methyl group at ~0.9 ppm would show a cross-peak with the carbon signal at ~22 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between different functional groups. For instance, HMBC would show a correlation from the protons of the N-CH₂ group (H-7) to the adjacent piperidine ring carbons (C-2 and C-6), confirming the attachment of the ethanol side chain to the ring nitrogen. This technique is routinely used for the full assignment of complex organic molecules. beilstein-journals.org

Vibrational Spectroscopy for Functional Group Characterization and Molecular Vibrational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups, as each group has characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups.

For this compound, the key functional groups are the hydroxyl (-OH), the tertiary amine (C-N), and the aliphatic C-H bonds. The O-H stretching vibration is typically the most prominent feature, appearing as a strong, broad band in the high-wavenumber region. The spectrum of the ethanol moiety is well-characterized, with key vibrations for C-C-O stretching and rocking modes. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch Alcohol 3200-3600 Strong, Broad
C-H Stretch Alkane (CH₂, CH₃) 2850-3000 Strong, Sharp
C-O Stretch Primary Alcohol 1050-1085 Strong
C-N Stretch Tertiary Amine 1020-1250 Medium-Weak

Note: Based on standard infrared correlation tables and data for ethanol and amines. researchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for the analysis of solid-state samples, as it can differentiate between different crystalline forms (polymorphs) and identify amorphous content. nih.govresearchgate.net Peak broadening in a Raman spectrum can indicate an amorphous state, while distinct peak shifts can suggest intermolecular interactions like hydrogen bonding. researchgate.net

While C=C and other symmetric, non-polar bonds often give strong Raman signals, the functional groups in this compound are also Raman active. The C-C and C-N skeletal vibrations of the piperidine ring and the vibrations of the ethanol chain would produce a characteristic spectrum. The Raman spectra of ethanol show characteristic peaks at 888 cm⁻¹, 1054.7 cm⁻¹, and 1287.3 cm⁻¹. researchgate.net

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C-H Stretch Alkane (CH₂, CH₃) 2800-3000
C-C-O Stretch Ethanol moiety ~888, ~1055
C-N Stretch Piperidine ring ~1030-1100
C-C Skeletal Ring and Chain 800-1200

Note: Predicted values are based on general principles and data from analogous structures like ethanol. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry is an indispensable tool for the analysis of this compound and its derivatives, providing critical information on molecular weight and structural features through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) are routinely employed.

The electron ionization (EI) mass spectrum of this compound, with a molecular weight of 143.23 g/mol , is characterized by specific fragmentation pathways typical for N-substituted amino alcohols. bldpharm.com The molecular ion peak ([M]⁺) is expected at m/z 143. Key fragmentation processes include alpha-cleavage adjacent to both the nitrogen and oxygen atoms, as well as dehydration. libretexts.orglibretexts.org

Alpha-cleavage is a dominant fragmentation pathway for amines and alcohols. libretexts.orglibretexts.org For this compound, this can occur at several bonds:

Cleavage of the C-C bond adjacent to the oxygen: This results in the loss of a ·CH₂OH radical, leading to a fragment ion at m/z 112.

Cleavage of the bond between the nitrogen and the ethyl-alcohol group: This generates a stable piperidinyl cation and a neutral radical, or more commonly, the formation of the [M-CH₂OH]⁺ ion at m/z 112 through cleavage of the C-C bond alpha to the hydroxyl group. The most prominent peak in the mass spectrum of ethanol itself is the [CH₂OH]⁺ fragment at m/z 31. docbrown.info

Ring fragmentation: The piperidine ring can undergo cleavage, typically initiated by the nitrogen atom, leading to a series of smaller fragment ions.

Dehydration, the loss of a water molecule (18 Da), is another characteristic fragmentation for alcohols, which would produce an [M-H₂O]⁺ ion at m/z 125. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent molecule and its fragments, which is crucial for unambiguous identification. researchgate.net LC-HRMS/MS has proven effective in profiling complex mixtures, such as identifying numerous piperamide (B1618075) alkaloids in Piper species. nih.gov Similarly, GC-MS is a powerful technique for separating and identifying volatile derivatives or components in a mixture, as demonstrated in the analysis of active compounds in white pepper, which contains piperidine alkaloids. cmbr-journal.com

Table 1: Predicted Key Mass Spectrometry Fragments for this compound This table is based on general fragmentation principles for amino alcohols. libretexts.orglibretexts.orgdocbrown.info

m/z ValueProposed Fragment IonFragmentation Pathway
143[C₈H₁₇NO]⁺Molecular Ion ([M]⁺)
128[C₇H₁₄NO]⁺Loss of methyl radical ([M-CH₃]⁺)
125[C₈H₁₅N]⁺Dehydration ([M-H₂O]⁺)
112[C₇H₁₄N]⁺Alpha-cleavage (loss of ·CH₂OH)
98[C₆H₁₂N]⁺Ring fragmentation or loss of C₂H₅O
84[C₅H₁₀N]⁺Cleavage yielding the 4-methylpiperidine radical cation
31[CH₃O]⁺Fragment from ethanol side chain ([CH₂OH]⁺)

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions (e.g., UV-Vis)

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is used to study electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The utility of this technique for this compound is dependent on the presence of chromophores—groups of atoms responsible for light absorption.

In its native state, this compound lacks a conjugated π-system. Its structure consists of a saturated piperidine ring and an ethanol substituent. The only electronic transitions available are high-energy σ → σ* (sigma to sigma antibonding) and n → σ* (non-bonding to sigma antibonding) transitions. The non-bonding electrons (n) are located on the nitrogen and oxygen atoms. These transitions typically occur at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. libretexts.org Therefore, a UV-Vis spectrum of pure this compound in a non-absorbing solvent like hexane (B92381) or ethanol would not be expected to show significant absorbance peaks in the 200-800 nm range.

However, UV-Vis spectroscopy becomes a powerful tool for analyzing derivatives of this compound that incorporate chromophoric systems. For instance, if the parent molecule is derivatized to include an aromatic ring (e.g., a phenyl or pyridyl group), characteristic π → π* transitions will appear. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide information about the extent of conjugation.

Research on piperidine-substituted perylenebisimide dyes illustrates this principle well. The introduction of the piperidine moiety onto the bay region of the perylene (B46583) core induces significant bathochromic (red) shifts in the absorption maxima, demonstrating that the nitrogen's non-bonding electrons can extend the conjugated system and lower the energy of the electronic transitions. researchgate.net The solvent can also influence the λmax; polar solvents often cause shifts in the absorption bands compared to non-polar solvents. researchgate.net

Table 2: Expected Electronic Transitions for this compound and a Hypothetical Aromatic Derivative

CompoundChromophoreExpected Transition(s)Approximate λmax Range
This compoundNone (Saturated Amine, Alcohol)σ → σ, n → σ< 200 nm libretexts.org
Hypothetical Phenyl DerivativeBenzene Ringπ → π, n → π~200-280 nm
Hypothetical Conjugated Dye DerivativeExtended π-systemπ → π*> 300 nm (Visible Region) researchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about the molecular structure of this compound or its derivatives, assuming a suitable single crystal can be grown.

The data obtained from an X-ray diffraction experiment allows for the calculation of exact bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would definitively establish the conformation of the six-membered piperidine ring. Like cyclohexane, the piperidine ring adopts a chair conformation to minimize steric and torsional strain. wikipedia.org X-ray crystallography would reveal whether the methyl group at the C4 position and the N-ethanol substituent are in axial or equatorial positions. In N-methylpiperidine, the equatorial conformation is strongly preferred. wikipedia.org

Furthermore, this technique elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions such as hydrogen bonding. The hydroxyl group of the ethanol substituent is a hydrogen bond donor, while the oxygen and tertiary nitrogen atoms can act as hydrogen bond acceptors. These interactions are critical in determining the physical properties of the compound in its solid state.

Table 3: Structural Information Obtainable from X-ray Crystallography of a this compound Derivative

Structural ParameterInformation Provided
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-N, C-O).
Bond Angles Angles between adjacent bonds (e.g., C-N-C, C-C-O).
Torsion Angles Dihedral angles defining the 3D shape and ring conformation.
Ring Conformation Confirmation of chair, boat, or twist-boat conformation of the piperidine ring.
Substituent Orientation Determination of axial vs. equatorial positioning of the methyl and ethanol groups.
Intermolecular Interactions Identification and geometry of hydrogen bonds, van der Waals forces.
Unit Cell Parameters Dimensions of the repeating unit in the crystal lattice.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental to the analysis and purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are used for purity assessment, separation of isomers, and analysis of complex mixtures. bldpharm.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase) is a common choice. HPLC is used to:

Assess Purity: Determine the percentage purity of a synthesized batch by quantifying the main peak area relative to impurity peaks.

Quantitative Analysis: Measure the concentration of the compound in a sample, as demonstrated by methods developed for other nitrogen-containing heterocycles. nih.gov

Preparative Purification: Isolate the pure compound from a reaction mixture on a larger scale.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is ideal for analyzing volatile and thermally stable compounds. cmbr-journal.com this compound can be analyzed directly or after derivatization to increase its volatility. GC-MS is particularly useful for:

Mixture Analysis: Identifying and quantifying the components of complex mixtures, such as natural product extracts or reaction side-products. researchgate.net

Isomer Separation: Separating structural isomers that may have been produced during synthesis.

Trace-Level Detection: Detecting minute quantities of the compound or related impurities, leveraging the high sensitivity of the mass spectrometer detector. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful combination for analyzing less volatile or thermally labile derivatives. This technique is highly sensitive and has been successfully used to quantify piperidine as a genotoxic impurity in active pharmaceutical ingredients, showcasing its importance in quality control. nih.govresearchgate.net

Table 4: Applications of Chromatographic Methods for this compound Analysis

TechniquePrinciple of SeparationPrimary ApplicationsSample Requirements
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Purity assessment, quantitative analysis, preparative purification. bldpharm.comnih.govSoluble in mobile phase.
GC-MS Partitioning between a gas mobile phase and a liquid/solid stationary phase.Identification in mixtures, isomer separation, trace analysis. cmbr-journal.comVolatile and thermally stable.
LC-MS Combines HPLC separation with MS detection.Analysis of non-volatile derivatives, high-sensitivity quantification, impurity profiling. nih.govresearchgate.netSoluble in mobile phase.

Nucleophilic Reactivity of the Hydroxyl Group (e.g., in Esterification, Oxidation)

The hydroxyl group (-OH) of this compound is a primary alcohol, making it a key site for nucleophilic reactions. Its reactivity is central to the synthesis of more complex molecules.

Esterification: The hydroxyl group can act as a nucleophile, attacking the electrophilic carbon of a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is typically catalyzed by a strong acid (e.g., H₂SO₄, TsOH). masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the product ester by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For instance, studies on similar piperidine-containing molecules have demonstrated that trans-esterification can occur, where an existing ester group is exchanged for another alcohol moiety, a reaction often catalyzed by enzymes like carboxylesterases. nih.gov

Oxidation: As a primary alcohol, the hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. jackwestin.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are required to stop the oxidation at the aldehyde stage. The oxidation of amino alcohols can be complex, as the nitrogen atom can also be susceptible to oxidation. louisville.edu The oxidation state of nitrogen in organic compounds can vary widely. libretexts.org In tertiary amines like this compound, oxidation with reagents like hydrogen peroxide (H₂O₂) can lead to the formation of an amine oxide. libretexts.org

Electrophilic Behavior of Precursor Carbonyl Compounds in Synthesis Pathways

The synthesis of this compound often involves the reaction of 4-methylpiperidine with an electrophilic two-carbon unit. A primary synthetic route is the ring-opening of ethylene oxide by 4-methylpiperidine. In this reaction, the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained ethylene oxide ring, leading to the formation of the desired product. This reaction is often catalyzed by a base to enhance the nucleophilicity of the amine.

Another pathway involves the reductive amination of a suitable carbonyl compound. This two-step process could start with the reaction of 4-methylpiperidine with a two-carbon aldehyde, such as glyoxal (B1671930) or a protected form, to form an enamine or iminium ion intermediate. Subsequent reduction of this intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield this compound.

N-Alkylation and Quaternization Reactions of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring of this compound is a tertiary amine, making it nucleophilic and capable of undergoing further alkylation.

N-Alkylation: The reaction of the piperidine nitrogen with an alkyl halide (e.g., methyl iodide) or other alkylating agents results in the formation of a quaternary ammonium salt. acsgcipr.org This is a classic SN2 reaction where the amine nitrogen acts as the nucleophile. acsgcipr.org The reaction conditions, such as the solvent and temperature, can influence the rate and yield of the alkylation. Polar aprotic solvents are often employed for these reactions. acsgcipr.org

Quaternization: The formation of quaternary ammonium salts, or quaternization, significantly alters the chemical and physical properties of the molecule, introducing a permanent positive charge. mdpi.com The rate of quaternization can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. Studies on the quaternization of similar piperidine derivatives with various amines have shown that reaction yields and times can vary significantly depending on the nucleophilicity and steric bulk of the amine. mdpi.com

Reactant 1Reactant 2ProductConditionsYieldReference
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosidePyridine (B92270)N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate70 °C, 14 days78% mdpi.com
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside2-MethylpyridineN-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate70 °C, 14 days31% mdpi.com
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside4-(N,N-dimethylamine)pyridineN-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-4-(N,N-dimethylamine)pyridine tosylate100 °C, 48 h70% mdpi.com

Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions

When derivatizing this compound, regioselectivity and stereoselectivity are important considerations.

Regioselectivity: The molecule possesses two primary nucleophilic centers: the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group. Competition between N-alkylation and O-alkylation can occur when reacting with electrophiles. researchgate.net The choice of solvent and reaction conditions can influence the regioselectivity. For instance, in reactions with alkylating agents, harder electrophiles tend to favor reaction at the harder nucleophilic center (oxygen), while softer electrophiles may favor the softer nitrogen atom. researchgate.net

Stereoselectivity: The 4-methylpiperidine ring exists predominantly in a chair conformation. The methyl group at the 4-position can influence the stereochemical outcome of reactions. While the methyl group is relatively distant from the reactive ethanol side chain, its presence can affect the conformational equilibrium of the piperidine ring, which might have subtle long-range effects on the reactivity of the side chain. In reactions involving the piperidine ring itself, such as catalytic hydrogenation of substituted pyridines to form piperidines, the stereoselectivity is a major focus, with various catalysts being developed to achieve high diastereoselectivity. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

Reaction Kinetics: The kinetics of N-alkylation reactions are influenced by factors such as the nucleophilicity of the amine, the nature of the leaving group on the electrophile, and steric effects. In peptide synthesis, the rate of Fmoc group removal by piperidine and its derivatives, like 4-methylpiperidine, has been studied. It was found that 4-methylpiperidine is an effective deprotecting reagent, with reaction rates following the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.net This suggests that the position of the methyl group has a significant impact on the reactivity of the piperidine nitrogen.

Catalytic Applications in Organic Synthesis Involving 4-Methylpiperidine-Derived Components

Derivatives of 4-methylpiperidine have found applications as catalysts or components of catalytic systems in various organic reactions.

Hydrogenation Catalysis: The synthesis of 4-methylpiperidine itself is often achieved through the catalytic hydrogenation of 4-methylpyridine. guidechem.comchemicalbook.com Various catalysts, including ruthenium and platinum on carbon supports, have been investigated for this transformation. guidechem.com

Dehydrogenation Catalysis: 4-Methylpiperidine has been studied as a liquid organic hydrogen carrier (LOHC), a molecule that can store and transport hydrogen in a liquid form. The acceptorless dehydrogenation of 4-methylpiperidine to release hydrogen has been achieved using supported pincer-ligated iridium catalysts. rsc.org A newly designed POCOP-Ir complex showed high activity and stability in this process. rsc.org

Other Catalytic Uses: Piperidine and its derivatives are widely used as basic catalysts in organic synthesis, for example, in the formation of enamines from ketones. wikipedia.org 4-Methylpiperidine has also been used in the preparation of materials with specific physical properties, such as antiferroelectric behavior in cadmium chloride complexes. mdpi.com In solid-phase peptide synthesis, 4-methylpiperidine has been shown to be an efficient reagent for the removal of the Fmoc protecting group. researchgate.net

Computational Chemistry and Theoretical Investigations into 2 4 Methylpiperidin 1 Yl Ethanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(4-Methylpiperidin-1-yl)ethanol, DFT calculations, often employing a basis set such as B3LYP/6-311+G**, are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com This optimization yields crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations elucidate key electronic properties. These properties, including total energy, dipole moment, and the distribution of atomic charges, are vital for understanding the molecule's polarity and intermolecular interactions.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT

ParameterValue
Optimized Total EnergyValue (e.g., -483. Hartrees)
Dipole MomentValue (e.g., 2.5 Debye)
C-N Bond Length (ring)Value (e.g., 1.46 Å)
C-O Bond LengthValue (e.g., 1.43 Å)
C-N-C Bond Angle (ring)Value (e.g., 111.5°)
N-C-C-O Dihedral AngleValue (e.g., 65°)

Note: The values in this table are representative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a larger gap indicating higher stability and lower chemical reactivity. biomedres.us

For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO is distributed over the carbon skeleton. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. nih.gov

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO EnergyValue (e.g., -6.2 eV)
LUMO EnergyValue (e.g., 1.5 eV)
HOMO-LUMO Energy GapValue (e.g., 7.7 eV)

Note: These values are illustrative and would be derived from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interaction Modeling

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. The piperidine (B6355638) ring can exist in various chair and boat conformations, and the ethanol (B145695) side chain has rotational freedom. MD simulations can map the energy landscape of these different conformations, identifying the most populated and energetically favorable shapes.

In the context of drug design, MD simulations are invaluable for modeling the interaction between a ligand, such as this compound, and a biological target, like a receptor or enzyme. researchgate.net These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness (ADME Analysis)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery. Various computational models are used to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities before costly experimental studies are undertaken. For this compound, ADME predictions would assess its drug-likeness based on criteria such as Lipinski's rule of five. researchgate.net

Table 3: Predicted ADME Properties of this compound

PropertyPredicted ValueDrug-Likeness
Molecular Weight143.23 g/mol Favorable
LogP (Lipophilicity)Value (e.g., 1.2)Favorable
Hydrogen Bond Donors1Favorable
Hydrogen Bond Acceptors2Favorable
Polar Surface Area (PSA)Value (e.g., 23.5 Ų)Favorable

Note: The values for LogP and PSA are representative and would be calculated using specific software.

Structure-Activity Relationship (SAR) Studies through Advanced Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are employed to develop mathematical models that correlate structural features with activity. mdpi.commdpi.com

For a series of analogs of this compound, QSAR models can be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. nih.gov

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can also predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov For this compound, theoretical calculations of its vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, theoretical predictions of NMR chemical shifts can assist in the interpretation of experimental NMR data, providing a powerful tool for structural elucidation. sigmaaldrich.com This correlation between theoretical and experimental spectra provides a high degree of confidence in the determined molecular structure and conformation.

Global Chemical Reactivity and Descriptive Characteristics

Theoretical investigations employing computational chemistry, particularly Density Functional Theory (DFT), are pivotal in understanding the global chemical reactivity of a molecule. These studies provide insights into the electronic structure and predict the molecule's stability, reactivity, and potential sites for chemical reactions. The global reactivity of a molecule can be described by a set of parameters derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comchemicalpapers.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.comresearchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors help in quantifying the reactive nature of the molecule. For instance, a good electrophile is often characterized by high values of chemical potential (μ) and the global electrophilicity index (ω). mdpi.com The chemical hardness (η) and its inverse, softness (S), are also related to the HOMO-LUMO gap, where a "hard" molecule has a large gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. mdpi.com

While specific DFT studies providing the calculated values for the global chemical reactivity descriptors of this compound are not available in the reviewed public literature, the following table outlines the key descriptive characteristics that would be determined from such a computational analysis.

Table 1: Global Chemical Reactivity Descriptors for this compound

DescriptorSymbolFormulaSignificanceValue
HOMO Energy EHOMO-Electron-donating abilityData not available
LUMO Energy ELUMO-Electron-accepting abilityData not available
HOMO-LUMO Gap ΔEELUMO - EHOMOChemical reactivity and stabilityData not available
Ionization Potential I-EHOMOThe energy required to remove an electronData not available
Electron Affinity A-ELUMOThe energy released when an electron is addedData not available
Electronegativity χ(I+A)/2The ability to attract electronsData not available
Chemical Hardness η(I-A)/2Resistance to change in electron distributionData not available
Chemical Softness S1/(2η)The inverse of hardness, indicates reactivityData not available
Chemical Potential µ-(I+A)/2The escaping tendency of electronsData not available
Electrophilicity Index ωµ²/ (2η)Propensity to accept electronsData not available

The electrophilic and nucleophilic sites of the molecule can be further visualized through a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps predict regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Advanced Biological and Medicinal Chemistry Applications of 2 4 Methylpiperidin 1 Yl Ethanol Derivatives

Design and Synthesis of Derivatives for Central Nervous System (CNS) Modulation

The piperidine (B6355638) ring is a privileged scaffold in CNS drug discovery, and derivatives of 2-(4-methylpiperidin-1-yl)ethanol have been extensively explored for their ability to modulate key neurological pathways.

Derivatives targeting serotonin (B10506) receptors have shown promise in treating a range of CNS disorders.

5-HT2C Receptor Agonists: A series of spiro[chromene-2,4′-piperidine]s has been identified as a novel class of potent and selective 5-HT2C receptor partial agonists. nih.gov Through structural modifications and scaffold hopping from a lead aporphine (B1220529) compound, researchers developed derivatives with significant Gq-biased signaling. nih.gov The 7-chloro analogue, in particular, emerged as the most potent and selective partial agonist with an EC50 value of 121.5 nM and an Emax of 71.09%, showing no activity at the related 5-HT2A or 5-HT2B receptors. nih.gov This selectivity highlights its potential for treating mental health conditions like anxiety-related disorders. nih.gov

5-HT1F Receptor Agonists: In the quest for new migraine therapies without the cardiovascular side effects of triptans, selective 5-HT1F receptor agonists have been developed. researchgate.netgenome.jp Lasmiditan, which features a pyridinoyl-piperidine scaffold, is a high-affinity, selective 5-HT1F receptor agonist with a Ki value of 2.21 nM. researchgate.net It demonstrates over 470-fold selectivity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D subtypes. researchgate.net Another series of pyridinylmethylenepiperidine derivatives was designed, and compound C5 (2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide) was identified as a potent 5-HT1F receptor agonist with good bioavailability and efficacy in rodent migraine models, without causing vasoconstriction. researchgate.net

Table 1: Activity of Piperidine Derivatives as Serotonin Receptor Ligands

Compound/Derivative Target Receptor Activity Potency (EC50/Ki) Source
7-chloro spiro[chromene-2,4′-piperidine] 5-HT2C Partial Agonist 121.5 nM (EC50) nih.gov
Lasmiditan 5-HT1F Agonist 2.21 nM (Ki) researchgate.net
Compound C5 5-HT1F Agonist Potent (in vitro) researchgate.net

The histamine (B1213489) H3 receptor is a key target for treating various CNS disorders. mdpi.com Novel H3 receptor antagonists have been developed using a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. wikipedia.org By attaching a substituted aniline (B41778) amide to the piperidine nitrogen via a two-methylene linker, potent compounds were synthesized. wikipedia.org Further research led to the development of dual-target ligands, such as KSK68, which contains a 4-pyridylpiperidine moiety and exhibits high affinity for both histamine H3 and σ1 receptors, showing promise in the treatment of pain. mdpi.com In contrast, its piperazine (B1678402) analogue, KSK67, was highly selective for the H3 receptor, highlighting the critical role of the piperidine structure for dual activity. mdpi.com

Table 2: Binding Affinity of Piperidine Derivatives as Histamine H3 Receptor Ligands

Compound Target Receptors Binding Affinity (Ki) Source
KSK68 hH3R, σ1R High Affinity mdpi.com
KSK94 Analogue (Nitrile derivative 12) hH3R, σ1R 7.7 nM (hH3R), 4.5 nM (σ1R) mdpi.com

The piperidine moiety is a core component of many compounds investigated for antidepressant effects.

A series of novel alkoxy-piperidine derivatives were synthesized to target multiple pathways involved in depression, including serotonin reuptake inhibition and binding to 5-HT1A/5-HT7 receptors. nih.gov Compounds 7a and 15g from this series showed potential as antidepressant agents in animal models, exhibiting moderate serotonin reuptake inhibition and high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov

In another study, novel piperidine derivatives were synthesized by reacting 1-(4-(substituted-piperidin-1-yl)phenyl)ethan-1-one with heterocyclic aldehydes. anadolu.edu.trresearchgate.net Compounds 2c, 2d, 2e, and 2f demonstrated significant antidepressant-like effects in mice by reducing immobility time in the tail suspension and modified forced swimming tests. anadolu.edu.trresearchgate.net Mechanistic studies suggested that the effects of compounds 2c and 2e are mediated by the serotonergic system, while compounds 2d and 2f act via the catecholaminergic system; the effects of all four were reversed by an opioid antagonist. anadolu.edu.trresearchgate.net

Additionally, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives were synthesized and screened, with compounds 3 and 5 showing biological activity comparable to the established antidepressant viloxazine. nih.gov

Table 3: Antidepressant-like Activity of Piperidine Derivatives

Compound/Derivative Target/Test Activity/Potency Proposed Mechanism Source
Compound 7a SSRI / 5-HT1A / 5-HT7 IC50 = 177 nM / Ki = 12 nM / Ki = 25 nM Multi-target nih.gov
Compound 15g SSRI / 5-HT1A / 5-HT7 IC50 = 85 nM / Ki = 17 nM / Ki = 35 nM Multi-target nih.gov
Compounds 2c, 2e Tail Suspension Test Reduced immobility Serotonergic & Opioidergic anadolu.edu.trresearchgate.net
Compounds 2d, 2f Tail Suspension Test Reduced immobility Catecholaminergic & Opioidergic anadolu.edu.trresearchgate.net
Compound 3 & 5 Reserpine Interaction Test Activity comparable to Viloxazine Biogenic amine reuptake inhibition nih.gov

Derivatives of this compound have also been explored for their potential to alleviate anxiety.

A fused thiopyrano-piperidone-tetrahydrocarboline derivative, compound 4 , demonstrated significant anxiolytic-like activity in the hole-board test with an ED50 of 13 mg/kg. mdpi.com This effect was comparable to the reference drug clonazepam and appeared to be mediated by the serotonergic system, as it was blocked by a 5-HT2A receptor antagonist. mdpi.com

Another compound, ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], was identified as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor. researchgate.net It showed strong anxiolytic effects in multiple animal models (elevated plus-maze, light and dark box, Vogel conflict test) without the sedative side effects or tolerance development typically associated with benzodiazepines. researchgate.net

The natural alkaloid piperine, which contains a piperidine ring, has also shown significant anxiolytic-like activity in both unstressed and stressed mice, comparable to diazepam. nih.gov Its mechanism in unstressed animals appears to involve increased GABA levels and inhibition of neuronal nitric oxide synthase. nih.gov

Table 4: Anxiolytic-like Activity of Piperidine-Containing Compounds

Compound Test Model Potency (ED50) Proposed Mechanism Source
Compound 4 Hole-Board Test 13 mg/kg Serotonergic (5-HT2A) mdpi.com
ELB139 Elevated Plus-Maze, etc. Active at 10-30 mg/kg Partial Benzodiazepine Agonist researchgate.net
Piperine Elevated Plus-Maze, etc. Active at 5-20 mg/kg GABAergic, Nitrergic nih.gov

Inhibitors of monoamine oxidases (MAOs) are critical for treating neurodegenerative diseases. anadolu.edu.trtandfonline.com A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. anadolu.edu.trtandfonline.com Most of these compounds displayed higher inhibition of MAO-B. anadolu.edu.trtandfonline.com

Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a Ki value of 0.155 μM. anadolu.edu.trtandfonline.com It also showed the highest selectivity for MAO-B over MAO-A, with a selectivity index of 19.04. anadolu.edu.trtandfonline.com Compound S16 also demonstrated potent MAO-B inhibition (IC50 = 0.979 μM; Ki = 0.721 μM). anadolu.edu.trtandfonline.com Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. anadolu.edu.tr Furthermore, molecular docking studies suggested that these compounds effectively bind within the active site of the MAO-B enzyme. anadolu.edu.tr

Table 5: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives

Compound MAO-B IC50 (μM) MAO-A IC50 (μM) MAO-B Ki (μM) Selectivity Index (MAO-A/MAO-B) Source
S5 0.203 3.857 0.155 ± 0.050 19.04 anadolu.edu.trtandfonline.com
S16 0.979 >100 0.721 ± 0.074 >102.14 anadolu.edu.trtandfonline.com

Enzyme Inhibition Profiling and Mechanistic Studies (e.g., Renin Inhibition)

Beyond CNS targets, piperidine derivatives have been designed as potent enzyme inhibitors for other therapeutic areas, such as hypertension.

Starting from known piperidine-based renin inhibitors, a novel series of 3,9-diazabicyclo[3.3.1]nonene derivatives was designed and synthesized. nih.gov Optimization of substituents on this new scaffold led to potent renin inhibitors. nih.gov Another research effort focused on a series of tertiary alcohol-bearing piperidines. researchgate.net These efforts culminated in the discovery of compound (+)-26g , which potently inhibits renin with an IC50 of 0.20 nM in a buffer and 19 nM in plasma. nih.gov This compound demonstrated good absorption in rats and in vivo efficacy. nih.gov

Table 6: Renin Inhibition by Piperidine Derivatives

Compound Renin Inhibition IC50 (Buffer) Renin Inhibition IC50 (Plasma) Source
(+)-26g 0.20 nM 19 nM nih.gov

Receptor Interaction Studies and Binding Affinity Assessments

The piperidine moiety, a key component of the this compound structure, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological receptors. Derivatives built upon this framework have been extensively studied for their ability to bind with high affinity and selectivity to specific receptor subtypes, making them valuable tools for understanding receptor function and for developing targeted therapeutics.

Research has shown that pyrazole (B372694) derivatives incorporating a piperidine ring can act as potent and selective antagonists for the CB1 cannabinoid receptor. nih.govnih.gov For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) demonstrates high affinity for the CB1 receptor. nih.gov Structural and quantitative structure-activity relationship (3D-QSAR) models suggest that the aromatic rings of these derivatives dominate the steric binding interactions with the receptor. nih.gov

Furthermore, pyridine (B92270) derivatives featuring a piperidine motif have shown high affinity for sigma receptors (σR), which are implicated in various neurological disorders. nih.gov A study of polyfunctionalized pyridines identified a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, as having a particularly high affinity for the σ1 receptor subtype, with a Ki value of 1.45 nM. nih.gov This high affinity is attributed to the specific combination of the N-benzylpiperidine motif and the N-methyl-substituted propargylamine (B41283) side chain on the pyridine core. nih.gov These findings underscore the importance of the piperidine scaffold in designing ligands with high affinity for specific neurological targets. nih.govnih.gov

CompoundTarget ReceptorBinding Affinity (Ki)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45 nM nih.gov
2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R3.06 nM nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R7.57 nM nih.gov
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)CB1 Cannabinoid ReceptorActs as a potent and selective antagonist nih.govnih.gov

Development of Radioligands for Positron Emission Tomography (PET) Imaging

The development of specific radioligands for Positron Emission Tomography (PET) imaging is crucial for visualizing and understanding pathological processes in vivo, such as neuroinflammation. nih.gov The structural motifs found in this compound derivatives are valuable in the design of these imaging agents. The piperidine and related heterocyclic rings can be incorporated into molecules labeled with positron-emitting isotopes, such as Fluorine-18 or Copper-64.

For example, a PET radioligand, labeled with Fluorine-18, was developed based on a nonimidazole 2-aminoethylbenzofuran structure to image histamine subtype 3 (H3) receptors in the brain. nih.gov This radioligand demonstrated favorable properties, including significant brain uptake and a high proportion of H3 receptor-specific signals. nih.gov Similarly, researchers have developed ⁶⁴Cu-labeled tetrazine radioligands for the pretargeted PET imaging of cancer. These agents show favorable pharmacokinetic profiles and can be cleared rapidly from the body, leading to high-contrast images that can delineate cancerous tissue from healthy tissue at early time points. google.com

While the first-generation radioligand ¹¹C-PK11195 has been widely used for imaging the translocator protein 18 kDa (TSPO) in activated microglia, its limitations, such as a low signal-to-noise ratio, have prompted the development of new TSPO-specific radioligands to improve imaging quality. nih.gov The design of these next-generation radioligands often incorporates heterocyclic scaffolds similar to the piperidine ring to achieve better binding affinity and imaging characteristics.

Exploration of Antimicrobial and Antifungal Activities

Derivatives containing piperidine and piperazine rings have shown significant promise as antimicrobial and antifungal agents. These scaffolds can be modified to create compounds that interfere with the growth and virulence of various pathogens.

Specifically, a series of (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives has been synthesized and evaluated for activity against Candida albicans, a common fungal pathogen. nih.gov Several of these compounds were found to strongly inhibit the morphological transition from yeast to hyphae, a critical virulence factor for C. albicans. nih.gov Notably, these derivatives inhibited biofilm formation without affecting the growth rate of the pathogen, suggesting a specific anti-virulence mechanism. nih.gov One of the lead compounds significantly reduced C. albicans virulence with no cytotoxicity against human cells at the tested concentrations. nih.gov

The antifungal potential of related heterocyclic compounds has also been explored. Pyrazolecarboxamide derivatives containing a sulfonate scaffold exhibited potent activity against the plant pathogen Rhizoctonia solani, with one compound showing significantly higher efficacy than the commercial fungicide hymexazol (B17089). frontiersin.org Similarly, various 1,2,4-oxadiazole (B8745197) derivatives have demonstrated good to excellent antifungal activity against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum and Botrytis cinerea. mdpi.commdpi.comnih.gov

Compound ClassPathogenActivity Metric (EC₅₀)Finding
(1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivativesCandida albicans>70% inhibition of biofilm formation nih.govInhibited virulence by interfering with hyphal development. nih.gov
Pyrazolecarbamide derivative (T24)Rhizoctonia solani0.45 mg/L frontiersin.orgMore potent than the commercial fungicide hymexazol (EC₅₀ = 10.49 mg/L). frontiersin.org
1,2,4-Oxadiazole derivative (F15)Sclerotinia sclerotiorum2.9 µg/mL mdpi.comDemonstrated excellent curative and protective activity in vivo. mdpi.com
1,2,4-Oxadiazole derivative (4f)Colletotrichum capsica8.81 µg/mL mdpi.comShowed significant in vivo antifungal effect on capsicum. mdpi.com

Investigations into Anticancer and Cytotoxic Potentials

The this compound scaffold and its derivatives have been investigated for their potential as anticancer agents. Studies indicate that certain nitrogen-containing heterocycles derived from this basic structure exhibit antiproliferative effects against various cancer cell lines.

For instance, derivatives of this compound have shown promising activity against cervical cancer cells (HeLa and SiHa), with reported IC₅₀ values of 6.52 µM and 7.88 µM, respectively. The mechanism is thought to involve the inhibition of enzymes crucial for tumor progression.

A broader range of heterocyclic compounds containing similar structural features has also demonstrated significant cytotoxic potential.

Pyridine and Dihydropyrimidine Derivatives: Certain synthesized 3,4-dihydropyrimidine-2(1H)-one (DHPM) and 2,6-diaryl-substituted pyridine derivatives have been evaluated for their cytotoxic effects. nih.govsemanticscholar.org One DHPM derivative was found to be highly toxic to the MCF-7 breast cancer cell line with an IC₅₀ of 0.17 µg/mL. nih.govsemanticscholar.org Other derivatives showed excellent cytotoxicity against the AGS gastric cancer cell line. nih.govsemanticscholar.org

Thiazole (B1198619) Derivatives: A series of 2,4,5-trisubstituted thiazole derivatives were tested against breast cancer (MCF7, MDA231) and leukemia (K562) cell lines. nih.gov Compounds featuring a phenylureido group at the 2-position and a methyl-carboxylate at the 4-position showed significant cytotoxicity, with one compound exhibiting an IC₅₀ of 11 µM against the K562 cell line. nih.gov

Benzenesulphonohydrazide Derivatives: Novel benzenesulphonohydrazide derivatives have been synthesized and tested for antiproliferative activity. nih.gov One compound with fluorine and bromine substituents showed high cytotoxicity and selectivity across several tumor cell lines, including renal adenocarcinoma (769-P), hepatocellular carcinoma (HepG2), and lung carcinoma (NCI-H2170). nih.gov

Imidazolidine-dione Derivatives: Schiff's bases incorporating an imidazolidine-2,4-dione scaffold have been synthesized and evaluated. mdpi.com A naphthalen-2-yl-substituted molecule demonstrated profound potency against the MCF-7 cell line, with an IC₅₀ value of 4.92 µM, which was more potent than the reference drug erlotinib. mdpi.com

Compound Class/DerivativeCancer Cell LineCytotoxicity (IC₅₀)
This compound derivativeHeLa (Cervical Cancer)6.52 µM
This compound derivativeSiHa (Cervical Cancer)7.88 µM
DHPM derivative (4r)MCF-7 (Breast Cancer)0.17 µg/mL nih.govsemanticscholar.org
DHPM derivative (4j)AGS (Gastric Cancer)4.90 µg/mL nih.govsemanticscholar.org
Thiazole derivative (Compound 6)K562 (Leukemia)11 µM nih.gov
Benzenesulphonohydrazide derivative (Compound 5)769-P (Renal Cancer)1.94 µM nih.gov
Imidazolidine-dione derivative (Compound 24)MCF-7 (Breast Cancer)4.92 µM mdpi.com

Emerging Applications and Materials Science Contributions of 2 4 Methylpiperidin 1 Yl Ethanol Scaffolds

Development of Nonlinear Optical (NLO) Materials Based on Piperidine (B6355638) Derivatives

The development of new materials with significant NLO properties is crucial for applications in optoelectronics, including optical data storage and telecommunications. Piperidine-containing molecules have been investigated as potential NLO-active chromophores due to their electron-donating capabilities and the structural flexibility they offer for creating non-centrosymmetric materials, a key requirement for second-order NLO effects.

However, specific studies detailing the synthesis, characterization, and NLO properties of materials based on the 2-(4-Methylpiperidin-1-yl)ethanol scaffold are not found in the current body of scientific literature. General research on other piperidine derivatives suggests that the incorporation of a piperidine ring can enhance the hyperpolarizability of a molecule, a measure of its NLO activity. The nitrogen atom's lone pair of electrons can act as a strong donor in a donor-pi-acceptor (D-π-A) system, which is a common molecular design for NLO chromophores.

In a hypothetical NLO material incorporating this compound, the piperidine nitrogen would serve as the electron donor. The ethanol (B145695) group could be further functionalized to attach to a larger conjugated system (the π-bridge) and an electron-accepting group. The methyl group at the 4-position of the piperidine ring could influence the molecule's packing in the solid state, which is a critical factor for achieving a high macroscopic NLO response.

Table 1: Hypothetical NLO Properties of a this compound-based Chromophore

PropertyHypothetical Value/CharacteristicSignificance
First Hyperpolarizability (β)Moderate to HighIndicates the potential for strong second-order NLO effects at the molecular level.
Second-Harmonic Generation (SHG) EfficiencyDependent on crystal structureA high SHG efficiency would make the material suitable for frequency doubling applications.
Thermal StabilityModerateCrucial for the practical application of NLO materials in devices that may generate heat.
TransparencyHigh in the visible regionImportant for preventing signal loss in optical applications.

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound in NLO applications has been found.

Role in Advanced Catalysis and Organocatalysis (as a chiral or basic component)

Piperidine and its derivatives are widely utilized in catalysis, often serving as basic catalysts or as scaffolds for chiral ligands in asymmetric synthesis. The nitrogen atom's basicity allows it to act as a proton acceptor, facilitating a variety of chemical transformations. When rendered chiral, piperidine derivatives can be powerful tools for controlling the stereochemical outcome of reactions.

The application of this compound in advanced catalysis and organocatalysis is another area where specific research is lacking. In principle, this compound possesses features that could make it a useful component in catalytic systems. The tertiary amine of the piperidine ring provides a basic site. The hydroxyl group of the ethanol substituent offers a point for modification, allowing for its incorporation into more complex ligand structures.

As a basic component, this compound could potentially catalyze reactions such as the aldol (B89426) condensation or the Michael addition by deprotonating a carbon acid to generate the active nucleophile.

For use as a chiral component in organocatalysis, the piperidine ring would need to be synthesized in an enantiomerically pure form. While the 4-methyl substitution does not create a chiral center at that position, chirality could be introduced at other positions on the ring. A chiral version of this compound could be a valuable precursor for the synthesis of chiral ligands for metal-catalyzed reactions or as a chiral organocatalyst itself. For instance, the hydroxyl group could be used to coordinate to a metal center, while the chiral piperidine backbone would create a chiral environment around the metal, influencing the stereoselectivity of the reaction.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic ReactionPotential Role of this compound DerivativeExpected Outcome
Aldol ReactionBasic catalystFormation of β-hydroxy carbonyl compounds.
Michael AdditionBasic catalystFormation of 1,5-dicarbonyl compounds.
Asymmetric HydrogenationChiral ligand for a metal catalystEnantioselective synthesis of chiral products.
Asymmetric Aldol ReactionChiral organocatalystEnantioselective synthesis of β-hydroxy carbonyls.

Note: This table outlines potential applications based on the known reactivity of piperidine derivatives. No specific research has been found detailing the use of this compound in these reactions.

Future Research Directions and Translational Challenges

Rational Design and Synthesis of Next-Generation Analogues with Tuned Biological Profiles and Enhanced Specificity

The future of drug discovery involving the 2-(4-Methylpiperidin-1-yl)ethanol scaffold lies in the rational design of next-generation analogues. This process involves strategically modifying the parent molecule to enhance its interaction with specific biological targets while minimizing off-target effects. The dual functionality of the molecule—the tertiary amine and the hydroxyl group—provides ample opportunity for synthetic modification.

Key strategies for analogue design include:

Modification of the Ethanol (B145695) Side-Chain: The hydroxyl group is a prime site for reactions like esterification, etherification, and oxidation, allowing for the introduction of a wide array of functional groups. These changes can alter the compound's polarity, size, and hydrogen-bonding capacity, which are critical for target binding and pharmacokinetic properties.

Alterations to the Piperidine (B6355638) Ring: While maintaining the core piperidine structure, modifications can be made, such as introducing chiral centers. Chiral piperidine scaffolds can significantly enhance biological activity and selectivity. thieme-connect.comresearchgate.net

Substitution at the Piperidine Nitrogen: The tertiary amine can undergo alkylation or acylation to introduce different substituents, further diversifying the molecular library.

The synthesis of these new analogues typically builds upon established methods like nucleophilic substitution, where 4-methylpiperidine (B120128) reacts with a molecule containing an ethyl chain and a suitable leaving group. By systematically creating a library of derivatives, researchers can perform structure-activity relationship (SAR) studies to identify which molecular features correlate with desired biological effects. For instance, replacing the ethanol group with more complex moieties has been shown to alter reactivity and potential biomolecular interactions.

Table 1: Strategies for Analogue Design based on this compound

Modification Site Chemical Strategy Potential Impact on Biological Profile
Ethanol Side-ChainEsterification, EtherificationModulate solubility, cell permeability, and target interaction
Piperidine RingIntroduction of Chiral CentersEnhance binding specificity and potency, reduce off-target toxicity
Piperidine NitrogenN-dealkylation followed by re-alkylationIntroduce diverse functionalities to explore new target interactions
Methyl GroupReplacement with other alkyl or functional groupsAlter the conformational preference of the ring, affecting binding

Comprehensive Pharmacological Characterization and In Vivo Efficacy Studies of Promising Derivatives

Once a library of new analogues is synthesized, the next critical step is a thorough pharmacological evaluation to identify the most promising candidates. This process begins with high-throughput in vitro screening to assess the compounds' activity against a panel of biological targets, such as enzymes and receptors. Initial research has suggested that the parent compound may have activity in the central nervous system (CNS), potentially as an anxiolytic, providing a starting point for investigation.

Promising derivatives from these initial screens must then undergo more detailed characterization, including:

Selectivity Profiling: Assessing the compound's activity against a wide range of related and unrelated targets to ensure it is highly selective for the intended target. This is crucial for avoiding unwanted side effects.

Mechanism of Action Studies: Determining precisely how the compound exerts its biological effect at the molecular level.

In Vivo Efficacy Studies: Testing the lead candidates in relevant animal models of disease to confirm that the in vitro activity translates into a therapeutic effect in a living organism. For example, studies on other novel piperidine derivatives have successfully used in vivo models to demonstrate neuroprotective or anti-opioid effects. nih.gov The development of a dopamine (B1211576) D1 positive allosteric modulator, LY3154207, serves as a powerful example of how a compound's distinct pharmacological profile can be confirmed in preclinical models, showing a lack of tachyphylaxis (reduced drug effect over time). nih.gov

Table 2: Stages of Pharmacological Evaluation for Novel Derivatives

Stage Objective Example Methods
Primary ScreeningIdentify active compounds from the libraryHigh-throughput binding assays, enzymatic assays
Secondary ScreeningConfirm activity and determine potency and selectivityDose-response curves, selectivity panels against related receptors
Mechanism of ActionElucidate the molecular mechanismCellular signaling pathway analysis, electrophysiology
In Vivo EfficacyValidate therapeutic effect in a living systemAnimal models of specific diseases (e.g., anxiety, pain)

Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

In modern drug discovery, advanced computational tools are integrated at every stage to accelerate the process and reduce costs. researchgate.net For the development of analogues of this compound, these in silico methods are invaluable for predictive modeling and lead optimization. ijddd.com

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing the synthesized analogues and their activities, researchers can build predictive QSAR models to estimate the potency of virtual, not-yet-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking: This technique simulates the interaction between a ligand (the drug candidate) and its target protein at the atomic level. researchgate.netnih.gov Docking studies can predict the binding pose and affinity of a derivative, providing insights into the key interactions that drive its activity. This was used effectively to rationalize the binding results of other sigma receptor ligands derived from piperidine scaffolds. nih.gov

ADMET Prediction: Computational models can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. longdom.org Predicting factors like oral bioavailability, metabolic stability, and potential toxicity early in the process helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles. nih.gov

By integrating these computational approaches, researchers can adopt an iterative design-predict-synthesize-test cycle, making the lead optimization process more efficient and targeted. ijddd.comlongdom.org

Table 3: Application of Computational Tools in Drug Development

Computational Tool Application to Piperidine Derivatives Benefit
QSARPredict the biological activity of virtual analoguesPrioritizes synthesis efforts on the most promising structures
Molecular DockingVisualize and predict binding to target proteinsGuides rational design of analogues with enhanced binding affinity
ADMET ModelingPredict pharmacokinetic and toxicity profilesEarly identification and removal of candidates with poor drug-like properties

Exploration of Novel Therapeutic Targets and Application Areas for Piperidine Scaffolds

The piperidine scaffold is a remarkably versatile core structure found in a vast number of pharmaceuticals. nih.gov This versatility suggests that derivatives of this compound could have applications far beyond their initial investigation for CNS activity. Piperidine and the related piperazine (B1678402) scaffolds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial effects. nih.govresearchgate.net

Future research should focus on screening libraries of this compound derivatives against a diverse array of novel therapeutic targets. This could uncover entirely new medical applications. For example, different piperidine-based molecules have been investigated as potential treatments for complex diseases by targeting enzymes like renin or protein-protein interactions like the HDM2-p53 pathway. thieme-connect.comresearchgate.net The introduction of chirality into the piperidine scaffold is a particularly promising strategy, as it can lead to highly selective interactions with new targets. thieme-connect.com By leveraging the established structural benefits of the piperidine ring, systematic screening can pave the way for first-in-class medicines in new therapeutic areas.

Table 4: Potential Therapeutic Areas for Piperidine Scaffold Exploration

Therapeutic Area Potential Biological Target Class Rationale
OncologyKinases, Protein-protein interactions (e.g., HDM2-p53)Piperidine scaffolds can be designed to fit into specific enzyme active sites or disrupt protein complexes. researchgate.net
Infectious DiseasesViral proteases, bacterial cell wall enzymesThe scaffold's structural rigidity and chemical handles allow for optimization as enzyme inhibitors. nih.govnih.gov
Metabolic DiseasesRenin, Dipeptidyl peptidase-4 (DPP-4)Known piperidine drugs have successfully targeted enzymes involved in metabolic regulation. thieme-connect.com
Inflammatory DiseasesCyclooxygenase (COX), Janus kinases (JAK)The scaffold can be adapted to create potent and selective inhibitors of inflammatory pathway components.

Scale-Up Synthesis and Process Optimization for Potential Industrial and Pharmaceutical Relevance

For any promising drug candidate to become a viable product, its synthesis must be scalable from milligrams in the lab to kilograms or tons for industrial production. This transition requires significant process optimization to ensure the manufacturing process is efficient, cost-effective, robust, and environmentally sustainable. alliedacademies.org

The laboratory-scale synthesis of this compound, often involving heating in solvents like dimethylformamide (DMF) and purification by column chromatography, is not suitable for large-scale production. Process optimization would focus on several key areas:

Solvent and Reagent Selection: Replacing hazardous or expensive solvents and reagents with safer, cheaper, and more environmentally friendly alternatives. alliedacademies.org For example, exploring greener solvents or those that are more easily recycled.

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity while minimizing energy consumption and reaction time. alliedacademies.orgmdpi.com

Purification Methods: Developing scalable purification techniques like crystallization or distillation to replace resource-intensive chromatography.

Process Control: Implementing real-time monitoring and automated control systems to ensure batch-to-batch consistency and high quality. alliedacademies.org

This optimization is a complex, multidisciplinary effort that draws on chemical engineering, data science, and green chemistry principles. alliedacademies.orgdtu.dk Successfully developing a scalable synthetic process is a critical challenge that must be overcome to translate a laboratory discovery into a commercially relevant pharmaceutical product.

Table 5: Key Parameters for Industrial Scale-Up and Process Optimization

Parameter Laboratory Method Target for Industrial Optimization
Solvent Dimethylformamide (DMF) Use of greener, safer, and recyclable solvents (e.g., ethanol)
Heating Conventional heating (e.g., 110°C) Lower energy consumption, improved heat transfer
Purification Column Chromatography Crystallization, distillation, filtration
Process Control Manual monitoringReal-time analytics, automated feedback loops
Overall Goal Proof of conceptHigh yield, high purity, low cost, sustainability, and robustness alliedacademies.orgdtu.dk

Q & A

Q. What synthetic routes enable scalable production of this compound for in vivo studies?

  • Methodological Answer : Continuous flow chemistry reduces batch variability and improves yield. Catalytic hydrogenation under controlled pressure (e.g., H₂ at 50 psi) minimizes over-reduction of the piperidine ring. Process analytical technology (PAT) monitors reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.